3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Description
3-(Benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a benzamide derivative featuring a benzotriazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 4. The benzamide moiety is further modified with a benzyloxy group at position 3 (meta to the amide linkage).
Properties
Molecular Formula |
C28H24N4O3 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C28H24N4O3/c1-19-15-26-27(31-32(30-26)22-11-13-23(34-2)14-12-22)17-25(19)29-28(33)21-9-6-10-24(16-21)35-18-20-7-4-3-5-8-20/h3-17H,18H2,1-2H3,(H,29,33) |
InChI Key |
GPTDEYGNBIYWTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-(benzyloxy)benzoic acid with 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the nitro group can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is C29H28N2O3, with a molecular weight of 460.55 g/mol. The compound features a benzamide core modified with a benzyloxy group and a substituted benzotriazole moiety, which contributes to its biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that compounds similar to 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide exhibit promising anticancer properties. For example, derivatives of benzamides have been shown to inhibit cancer cell proliferation effectively. In a study involving various synthesized benzamide derivatives, compounds demonstrated significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities. Similar compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. In vitro studies have shown that certain benzamide derivatives possess minimum inhibitory concentrations (MIC) that are competitive with established antimicrobial agents .
Case Studies
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of similar benzamide derivatives, researchers synthesized several compounds and evaluated their cytotoxic effects on HCT116 cells using the Sulforhodamine B (SRB) assay. The results indicated that certain modifications in the benzamide structure significantly enhanced anticancer activity, suggesting that 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide could be developed further for cancer therapy .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial properties of synthesized benzamide derivatives against various pathogens including Staphylococcus aureus and Escherichia coli. The findings revealed that some compounds exhibited MIC values lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzotriazolyl group can bind to metal ions, affecting enzymatic activities and signaling pathways. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, modulating their function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related benzamide and heterocyclic derivatives documented in recent literature.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
- Benzotriazole vs. Benzamide/Triazine/Thiazolidinone Cores: The target compound’s benzotriazole core distinguishes it from simpler benzamides (e.g., ) and triazine derivatives (e.g., ). Benzotriazoles are renowned for UV absorption and hydrolytic stability, whereas triazines are often exploited for their electron-deficient reactivity in cross-coupling reactions. Thiazolidinone-azo hybrids (e.g., ) combine antimicrobial activity with conjugated π-systems, a feature absent in the target compound.
- The 4-methoxyphenyl substituent at position 2 of the benzotriazole ring could modulate electronic properties for catalytic applications, similar to methoxyphenoxy groups in triazine derivatives . Unlike the thiazolidinone-azo compound , the target lacks sulfur-based heterocycles, which are critical for disulfide bond disruption in antimicrobial activity.
Biological Activity
The compound 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a benzamide derivative that has gained attention due to its potential biological activities. Benzamides are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a benzotriazole moiety, which is known for its bioactive properties. The presence of benzyloxy and methoxy groups enhances its solubility and biological interactions.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing the benzotriazole nucleus showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with substituents at specific positions on the benzotriazole ring displayed minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide | TBD | MRSA |
| Benzotriazole Derivative 1 | 12.5 | MRSA |
| Benzotriazole Derivative 2 | 25 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds derived from benzotriazole have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Case Study:
In vitro studies on a related benzamide derivative indicated an IC50 value of 15 μM against MCF-7 cells, suggesting that modifications in the structure can enhance anticancer activity .
Antifungal Activity
Benzotriazoles have been reported to possess antifungal properties as well. A series of studies indicated that certain derivatives exhibited effective antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 to 25 μg/mL .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide | TBD | Candida albicans |
| Benzotriazole Derivative A | 12.5 | Aspergillus niger |
| Benzotriazole Derivative B | 25 | Candida albicans |
The biological activity of benzamide derivatives, including our compound of interest, is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in cellular processes. For example, some benzotriazoles act as inhibitors for key enzymes in microbial metabolism or cancer cell proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
